molecular formula C34H39NO3 B11030265 1-[(4-Tert-butylphenyl)carbonyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 4-tert-butylbenzoate

1-[(4-Tert-butylphenyl)carbonyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 4-tert-butylbenzoate

Cat. No.: B11030265
M. Wt: 509.7 g/mol
InChI Key: JSMQIBDDMZNQGM-UHFFFAOYSA-N
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Description

1-[(4-Tert-butylphenyl)carbonyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 4-tert-butylbenzoate is a complex organic compound characterized by its unique structure, which includes tert-butyl groups and a quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Tert-butylphenyl)carbonyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 4-tert-butylbenzoate typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a series of reactions, including cyclization and functional group modifications.

    Introduction of Tert-Butyl Groups: Tert-butyl groups are introduced using tert-butyl chloride in the presence of a base such as potassium carbonate.

    Coupling Reactions: The final step involves coupling the quinoline derivative with 4-tert-butylbenzoic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to improve yield and purity. This includes controlling temperature, solvent choice, and reaction time to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Tert-butylphenyl)carbonyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 4-tert-butylbenzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions can occur at the tert-butyl groups or the quinoline moiety using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce quinoline derivatives with reduced functional groups.

Scientific Research Applications

1-[(4-Tert-butylphenyl)carbonyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 4-tert-butylbenzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[(4-Tert-butylphenyl)carbonyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 4-tert-butylbenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular responses.

    Altering Gene Expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
  • 1-[(4-tert-butylphenyl)-4-(4-(benzhydryloxy)piperidin-1-yl)butan-1-one

Uniqueness

1-[(4-Tert-butylphenyl)carbonyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 4-tert-butylbenzoate is unique due to its specific combination of tert-butyl groups and a quinoline moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C34H39NO3

Molecular Weight

509.7 g/mol

IUPAC Name

[1-(4-tert-butylbenzoyl)-2,2,4-trimethylquinolin-6-yl] 4-tert-butylbenzoate

InChI

InChI=1S/C34H39NO3/c1-22-21-34(8,9)35(30(36)23-10-14-25(15-11-23)32(2,3)4)29-19-18-27(20-28(22)29)38-31(37)24-12-16-26(17-13-24)33(5,6)7/h10-21H,1-9H3

InChI Key

JSMQIBDDMZNQGM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(N(C2=C1C=C(C=C2)OC(=O)C3=CC=C(C=C3)C(C)(C)C)C(=O)C4=CC=C(C=C4)C(C)(C)C)(C)C

Origin of Product

United States

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